4-(2-Chlorobenzyl)piperidin-4-ol
Description
Significance of Piperidine (B6355638) Scaffold as a Core Motif in Organic Synthesis and Medicinal Chemistry
The piperidine scaffold is one of the most prevalent heterocyclic motifs found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.com Its ubiquity stems from its ability to introduce favorable physicochemical properties into a molecule, such as modulating lipophilicity and improving pharmacokinetic profiles. thieme-connect.com This versatility has led to the incorporation of the piperidine ring into a wide array of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. encyclopedia.pubexlibrisgroup.com The flexible, chair-like conformation of the piperidine ring allows for precise three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net
Overview of 4-Substituted Piperidin-4-ol Architectures in Contemporary Drug Discovery
Within the broad class of piperidine derivatives, the 4-substituted piperidin-4-ol architecture holds particular importance. The hydroxyl group at the 4-position can act as a key hydrogen bond donor or acceptor, influencing a molecule's binding affinity and selectivity for its target. sigmaaldrich.com Furthermore, the 4-position serves as a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR). nih.gov Researchers have successfully utilized this scaffold to develop potent agents targeting a variety of receptors and enzymes. For instance, compounds with a substituted 4-piperidinol core have been identified as potent antagonists of the human H3 receptor. sigmaaldrich.com The strategic placement of substituents on the piperidine ring can significantly impact a compound's biological activity, making this a fertile area for drug discovery. nih.govwustl.edu
Contextualization of 4-(2-Chlorobenzyl)piperidin-4-ol within the Broader Class of Halogenated Benzyl-Substituted Piperidinols
The compound this compound belongs to a specific subset of piperidinols characterized by a halogenated benzyl (B1604629) group. The introduction of a halogen, in this case, chlorine, onto the benzyl substituent can profoundly affect the molecule's electronic and steric properties. The presence of a chlorophenyl group can enhance lipophilicity, potentially improving a compound's ability to cross cell membranes. The position of the halogen on the aromatic ring is also a critical determinant of biological activity. In the case of this compound, the ortho-chloro substitution influences the rotational freedom and preferred conformation of the benzyl group, which can lead to specific interactions with biological targets. Research on related N-benzyl piperidines has shown that substituents on the benzyl ring can modulate affinity and selectivity for transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound and related compounds.
| Property | This compound | 4-(4-Chlorophenyl)piperidin-4-ol | 1-(4-Chloro-benzyl)-piperidin-4-ol | 4-(4-Chlorobenzyl)piperidine |
| CAS Number | Not Available | 39512-49-7 chemicalbook.cominnospk.com | 21937-62-2 guidechem.com | 36938-76-8 chemicalbook.comalfa-chemistry.com |
| Molecular Formula | C12H16ClNO | C11H14ClNO chemicalbook.cominnospk.com | C12H16ClNO guidechem.com | C12H16ClN chemicalbook.comalfa-chemistry.com |
| Molecular Weight | 225.71 g/mol | 211.69 g/mol chemicalbook.com | 225.71 g/mol guidechem.com | 209.72 g/mol chemicalbook.com |
| Appearance | Not Available | White to off-white crystalline powder guidechem.com | Not Available | Not Available |
| Boiling Point | Not Available | 344.5±42.0 °C at 760 mmHg innospk.com | Not Available | 310.8±22.0 °C (Predicted) chemicalbook.com |
| Melting Point | Not Available | 137-140 °C innospk.com | Not Available | Not Available |
| Density | Not Available | 1.2±0.1 g/cm³ innospk.com | Not Available | 1.088±0.06 g/cm³ (Predicted) chemicalbook.com |
Research Findings
While specific research findings on this compound are not extensively detailed in the public domain, the broader class of halogenated benzyl-substituted piperidinols has been the subject of various studies. For example, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized and evaluated for their affinity for dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov This research highlights how substitutions on the N-benzyl ring can lead to compounds with varying transporter affinities and selectivities, which could be valuable for developing pharmacotherapeutic agents. nih.gov
Furthermore, the synthesis of various piperidine derivatives is an active area of research. Methods such as the aza-Prins type cyclization mediated by niobium(V) chloride have been developed for the synthesis of 4-chloro-piperidine derivatives. rasayanjournal.co.in The synthesis of related compounds like 4-(4-chlorobenzoyl)piperidine (B1585750) hydrochloride has also been described, showcasing the chemical accessibility of these scaffolds. prepchem.com
The structural analogue, 4-(4-chlorophenyl)piperidin-4-ol, is a known key intermediate in the synthesis of the antipsychotic drug haloperidol (B65202) and the anti-diarrheal medication loperamide. researchgate.netguidechem.com This underscores the pharmaceutical importance of the 4-aryl-4-hydroxypiperidine scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
InChI Key |
NCWRTOFQYXFELN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 4 2 Chlorobenzyl Piperidin 4 Ol Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(2-Chlorobenzyl)piperidin-4-ol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, functional groups, and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the 2-chlorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, the protons on the piperidine (B6355638) ring, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the precise assignment of each proton in the molecule. The aromatic protons would appear in the downfield region, while the aliphatic protons of the piperidine ring would be found in the upfield region.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be observed for the carbon atoms of the 2-chlorophenyl group, the benzylic methylene carbon, the quaternary carbon bearing the hydroxyl and benzyl groups, and the remaining carbon atoms of the piperidine ring.
Table 1: Predicted NMR Data for this compound (Note: The following table is based on predicted values and typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 7.5 | 125 - 135 |
| Aromatic C-Cl | - | 130 - 140 |
| Aromatic C-CH₂ | - | 135 - 145 |
| Benzyl CH₂ | ~2.8 - 3.2 | ~40 - 50 |
| Piperidine C-OH | - | ~70 - 80 |
| Piperidine CH₂ (axial & equatorial) | ~1.5 - 3.5 | ~40 - 60 |
| Hydroxyl OH | Variable, broad | - |
| Piperidine NH | Variable, broad | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]+ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. The fragmentation pattern would likely involve the loss of a water molecule from the tertiary alcohol, cleavage of the benzyl group, and fragmentation of the piperidine ring.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine in the piperidine ring, C-H stretches of the aromatic and aliphatic groups, and C-C and C-N bond vibrations.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol O-H | Stretch, broad | 3200 - 3600 |
| Amine N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-O | Stretch | 1050 - 1200 |
| C-Cl | Stretch | 600 - 800 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for confirming the purity and identity of this compound. The liquid chromatography step separates the target compound from any impurities or by-products. The mass spectrometer then provides the molecular weight of the eluting compound, confirming its identity. This method is particularly useful for analyzing complex reaction mixtures and ensuring the purity of the final product.
X-ray Crystallography for Solid-State Molecular Structure Determination
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise coordinates of each atom.
Identification of Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state, the molecular packing of piperidin-4-ol derivatives is significantly influenced by hydrogen bonding. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a piperidine nitrogen atom (a hydrogen bond acceptor) facilitates the formation of extensive hydrogen-bonding networks.
In the analogous compound, 4-(4-chlorophenyl)piperidin-4-ol, crystallographic studies reveal that molecules are linked through strong O-H⋯N hydrogen bonds. nih.govresearchgate.net The hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of an adjacent molecule. Concurrently, weak N-H⋯O interactions, where the piperidine's N-H group donates to the hydroxyl oxygen of another molecule, also contribute to the stability of the crystal lattice. nih.govresearchgate.net These interactions lead to the formation of supramolecular structures, such as centrosymmetric tetramers, which then assemble into layers. nih.govresearchgate.net
Table 1: Predicted Hydrogen Bond Parameters in this compound based on Analogous Structures
| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |
| O-H (hydroxyl) | N (piperidine) | Strong Hydrogen Bond | Primary interaction driving molecular assembly. |
| N-H (piperidine) | O (hydroxyl) | Weaker Hydrogen Bond | Contributes to the stability of the network. |
| C-H (aromatic/aliphatic) | O/N/π-system | Weak Hydrogen Bond/van der Waals | Influences long-range order and packing efficiency. |
Conformational Analysis of the Piperidine Ring System
The piperidine ring, like cyclohexane, strongly favors a chair conformation to minimize angular and torsional strain. In derivatives of 4-substituted piperidin-4-ols, the chair conformation is consistently observed as the most stable arrangement. nih.govnih.gov For instance, in 4-(4-chlorophenyl)piperidin-4-ol, the piperidine ring adopts an almost ideal chair conformation. nih.gov
It is therefore highly probable that the piperidine ring in this compound also exists predominantly in a chair conformation. In this conformation, the substituents at the C4 position can occupy either an axial or an equatorial position. The large 2-chlorobenzyl group would experience significant steric hindrance in an axial position due to 1,3-diaxial interactions with the axial hydrogens at C2 and C6. Consequently, the chair conformation with the 2-chlorobenzyl group in the more spacious equatorial position is expected to be the most stable conformer. This would place the C4-hydroxyl group in the axial position. This arrangement is observed in the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, where the aryl group is equatorial and the hydroxyl group is axial. nih.govresearchgate.net
The nature and orientation of substituents can cause minor distortions from an ideal chair geometry.
The conformational preference is a delicate balance of steric and electronic effects. While the chair conformation is almost certain, the precise degree of puckering and the rotational preference of the benzyl group would require detailed spectroscopic (NMR) or crystallographic analysis for definitive confirmation.
Table 2: Predicted Conformational Features of this compound
| Feature | Predicted Conformation | Rationale |
| Piperidine Ring | Chair | Minimization of torsional and angular strain. |
| 2-Chlorobenzyl Group | Equatorial | Avoidance of 1,3-diaxial steric interactions. |
| Hydroxyl Group | Axial | Consequence of the equatorial preference of the larger benzyl group. |
| Ring Distortion | Minor flattening at C3-C4-C5 | To accommodate the bulky equatorial substituent. |
Computational and Theoretical Investigations of 4 2 Chlorobenzyl Piperidin 4 Ol Derivatives
Density Functional Theory (DFT) Studies for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. The subsequent sections detail the application of DFT to elucidate the characteristics of the representative piperidine (B6355638) derivative. The calculations for the analogue BCMTP were performed using the B3LYP functional with a 6-31G(d,p) basis set.
The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For the analogue BCMTP, it was determined that the piperidine ring adopts a chair conformation. This is a common and stable conformation for six-membered rings, minimizing steric and torsional strain. The geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's three-dimensional structure and can be correlated with experimental data from techniques like X-ray crystallography.
Table 1: Selected Optimized Geometric Parameters of the BCMTP Analogue
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Cl (average) | 1.75 Å |
| Bond Length | C-N (piperidine) | 1.47 Å |
| Bond Length | C-C (piperidine) | 1.54 Å |
| Bond Angle | C-N-C (piperidine) | 111.5° |
Note: The data presented is for the analogue (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP) and is intended to be representative.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energy levels and the gap between them are critical in determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more reactive and more polarizable. For the BCMTP analogue, the HOMO is primarily located on the trichlorophenylhydrazono moiety, while the LUMO is distributed across the bis(4-chlorophenyl)piperidine portion. This distribution indicates that the charge transfer within the molecule primarily occurs from the hydrazono group to the substituted piperidine ring system.
Table 2: FMO Energies for the BCMTP Analogue
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.98 |
| LUMO | -2.15 |
Note: The data presented is for the analogue (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP) and is intended to be representative.
Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), chemical potential (μ), global softness (S), and the electrophilicity index (ω). A high chemical hardness indicates high stability and low reactivity. The electrophilicity index measures the propensity of a species to accept electrons.
Table 3: Global Chemical Reactivity Descriptors for the BCMTP Analogue
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.065 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.915 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.065 |
| Global Softness (S) | 1/(2η) | 0.261 |
Note: The data presented is for the analogue (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP) and is intended to be representative.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the BCMTP analogue, the most negative potential is located around the nitrogen atoms of the hydrazono group and the chlorine atoms, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the piperidine ring and the aromatic rings exhibit positive potential, making them likely sites for nucleophilic interaction.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding modes of potential drug candidates and for rationalizing their biological activity.
Molecular docking studies on various piperidine derivatives have been instrumental in assessing their binding affinities and identifying their preferred binding sites on a range of biological targets. For instance, docking analyses of piperidine derivatives against the SARS-CoV-2 main protease (Mpro) have revealed that these compounds can fit into the substrate-binding pocket. nih.govnih.gov The binding energies and predicted inhibition constants (Ki) derived from these simulations help in ranking potential inhibitors. nih.gov Studies on other piperidine analogues have also demonstrated their potential to bind with high affinity to various receptors, with the specific substituents on the piperidine ring playing a critical role in determining this affinity.
Table 1: Representative Docking Scores of Piperidine Derivatives against Various Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Furanochromene-quinoline hydrazone derivative | SARS-CoV-2 Mpro | -8.0 to -8.5 | nih.gov |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (ortho-chloro) | Acetylcholinesterase | Not specified, but high potency (IC50 = 0.91 µM) | nih.gov |
| Melatonin (B1676174) and isatin (B1672199) based azole derivative | Lanosterol (B1674476) 14 alpha-Demethylase | -11.6 | nih.gov |
The following subsections detail the investigation of molecular interactions between piperidine derivatives, including those structurally related to 4-(2-Chlorobenzyl)piperidin-4-ol, and several key biological targets.
DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. nih.govbiorxiv.org Molecular docking studies have been employed to screen for potential DNA gyrase inhibitors. nih.govbiorxiv.org These studies have shown that piperidine-containing compounds can bind to the active site of DNA gyrase, interacting with crucial amino acid residues. biorxiv.org For example, spiropyrimidinetrione derivatives containing a piperidine moiety have been identified as potent DNA gyrase inhibitors. biorxiv.org
Lanosterol 14 α-demethylase: This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, making it a target for antifungal and cholesterol-lowering drugs. nih.govmdpi.com Molecular docking has been utilized to predict the binding modes of various heterocyclic compounds, including those with piperidine-like structures, to lanosterol 14 α-demethylase. nih.govneuroquantology.com These studies indicate that the nitrogen atom within the heterocyclic ring can interact with the heme iron of the enzyme, a critical interaction for inhibition. neuroquantology.com For instance, novel melatonin and isatin based azole derivatives have been docked into the active site of Candida albicans lanosterol 14 alpha-demethylase, with some showing high docking scores. nih.gov
KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. nih.govnih.gov Inhibition of the KEAP1-NRF2 protein-protein interaction is a promising therapeutic strategy for diseases involving oxidative stress. nih.gov While direct docking studies of this compound with KEAP1 were not found, the principles of targeting this interaction with small molecules are well-established. Virtual screening and docking have been used to identify non-covalent inhibitors that bind to the Kelch domain of KEAP1, preventing its interaction with NRF2. nih.gov
SHP2 Protein: Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is an important signaling protein, and its inhibition is a target for cancer therapy. While specific docking studies for this compound were not identified, the general approach involves designing inhibitors that can bind to the active site of the SHP2 protein.
Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govlupinepublishers.com Numerous molecular docking studies have been conducted on piperidine derivatives as AChE inhibitors. semanticscholar.orgnih.govresearchgate.net These studies have revealed that the piperidine moiety often interacts with the peripheral anionic site or the catalytic active site of the enzyme. For example, docking studies of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, where piperazine (B1678402) acts as a bioisosteric replacement for piperidine, have shown that these compounds can adopt a binding mode similar to the known inhibitor donepezil. nih.govnih.gov A derivative with an ortho-chlorine on the benzyl (B1604629) ring exhibited the highest potency in its series. nih.govnih.gov
SARS-CoV-2 Main Protease: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Molecular docking has been extensively used to identify potential inhibitors of Mpro. nih.gov Studies on piperidine derivatives have shown their potential to bind to the active site of Mpro, with some compounds exhibiting favorable docking energies. nih.govnih.gov For instance, newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine has been reported as a potential inhibitor of COVID-19 through computational methods. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of ligand-receptor complexes and their stability over time.
MD simulations are used to study the conformational changes of molecules like this compound and its derivatives in a solvated environment, mimicking physiological conditions. These simulations can reveal how the molecule flexes and adapts its shape, which is crucial for its interaction with biological targets. For example, MD simulations of piperidine derivatives complexed with acetylcholinesterase have been used to ensure the balance of solvent molecules around the protein and ligand and to study the stability of the complex over time. semanticscholar.org
MD simulations allow for a detailed analysis of the non-covalent interactions that stabilize a ligand within a protein's binding pocket. These interactions include hydrogen bonds, electrostatic interactions, and pi-stacking. Studies have shown the importance of hydrogen bonding and pi-pi stacking in the binding of piperazine derivatives, which are structurally related to piperidines. nih.gov In the context of halorhodopsin, a membrane protein, MD simulations have highlighted the crucial role of inter-helical hydrogen bonds in coordinating an ion. csfarmacie.cz These types of interactions are critical for the stable binding of any inhibitor, including derivatives of this compound, to their respective targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidin-4-ol Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
QSAR studies have been successfully applied to various piperidine analogues to predict their biological activities. juniperpublishers.comresearchgate.netresearchgate.net For example, QSAR models have been developed for piperine (B192125) analogues to predict their antitubercular activity. juniperpublishers.comresearchgate.net These models often use descriptors related to the molecule's electronic, steric, and hydrophobic properties. researchgate.net A study on piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase demonstrated the use of multiple linear regression, support vector machines, and partial least squares to develop predictive QSAR models. researchgate.net Such models provide valuable insights into the key structural features that influence the inhibitory activity of piperidine-based compounds. researchgate.net
Development of Predictive Models for Biological Endpoints (e.g., using Decision Tree, Random Forest, Moving Average Analysis, Multiple Linear Regression)
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery and development. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For piperidine derivatives, a variety of modeling techniques have been employed to predict their efficacy against different biological targets.
Decision Tree and Random Forest: Decision trees are a type of algorithm that creates a model by learning simple decision rules inferred from the data features. nih.gov Random Forest, an ensemble learning method, constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov These methods are robust against overfitting and can handle high-dimensional data. nih.gov For instance, in studies of various compound libraries, Random Forest and other tree-based methods like Extremely Randomized Trees (ET) have been successfully used to create robust predictive models. nih.gov
Multiple Linear Regression (MLR): MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. In QSAR studies of piperidine derivatives, MLR is frequently used to build models that predict biological activity. For example, a QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas used MLR to develop a model with a correlation coefficient (r²) of 0.8364, indicating a strong correlation between the descriptors and the CCR5 binding affinity. scirp.org Similarly, research on furan-pyrazole piperidine derivatives utilized MLR to establish models for inhibitory activity against Akt1 and cancer cell lines, achieving r² values between 0.742 and 0.832.
The general quality of an MLR model is often assessed by several statistical parameters, as illustrated in the table below, which shows typical validation metrics for a QSAR model.
Table 1: Representative Statistical Parameters for a QSAR Model
| Parameter | Description | Typical Value |
|---|---|---|
| n | Number of compounds in the dataset | > 20 |
| r² | Coefficient of determination (explains the proportion of variance in the dependent variable that is predictable from the independent variable(s)) | > 0.6 |
| q² | Cross-validated correlation coefficient (measures the predictive ability of the model) | > 0.5 |
| F | Fischer statistic (indicates the statistical significance of the regression model) | High values are preferred |
| s | Standard deviation of the regression | Low values are preferred |
This table represents typical parameters and values found in QSAR studies of piperidine derivatives and is for illustrative purposes.
Correlation of Molecular Descriptors with Observed Activities
The predictive power of QSAR models relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties.
Key Molecular Descriptors: In the context of piperidine derivatives, several classes of descriptors have been shown to correlate with biological activity:
Topological Descriptors: These describe the connectivity of atoms in a molecule. The topochemical index (τ) has been successfully used in QSAR studies of 1-benzyl-4[ω(substituted phthalimido)alkyl]piperidines as acetylcholinesterase inhibitors. nih.gov
Electronic Descriptors: These relate to the electronic properties of the molecule. Descriptors such as AM1_Eele (AM1 electronic energy), AM1_HF (AM1 heat of formation), and AM1_LUMO (lowest unoccupied molecular orbital energy) have been found to be significant in QSAR models of dipeptidyl peptidase IV (DPP4) inhibitors.
Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity are often crucial. For instance, the presence of a chlorophenyl group can increase lipophilicity, potentially enhancing cell membrane penetration.
Steric Descriptors: Van der Waals volume (Vω) is an example of a steric descriptor that has been used to model the acetylcholinesterase inhibitory activity of piperidine derivatives. nih.gov
A study on N-(4-amino carbonylpiperazinyl) (thio)phosphoramide derivatives as cholinesterase inhibitors highlighted the importance of the electrophilicity parameter in describing their activity. nih.gov Molecular docking studies often complement QSAR by providing a visual and energetic representation of how a ligand binds to its target receptor, helping to rationalize the importance of specific descriptors. nih.gov For example, docking studies have been used to analyze the binding of piperidine derivatives to the SARS-CoV-2 main protease and the mu-opioid receptor.
Photophysical Property Investigations using Ab-initio Techniques
Ab-initio quantum chemistry methods are used to study the electronic structure and photophysical properties of molecules from first principles, without the need for empirical parameters.
Absorption and Emission Characteristics
The absorption and emission of light by a molecule are governed by transitions between its electronic states. Ab-initio calculations can predict the energies of these transitions, which correspond to the wavelengths of absorption and emission.
For piperidine-containing compounds, theoretical calculations, often using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can provide valuable insights. researchgate.netrsc.org For example, in a study of aminophosphine (B1255530) derived from 4-benzylpiperidine, Hartree-Fock and DFT methods with a 6-31G(d) basis set were used to calculate optimized geometries and other properties. researchgate.net In other complex systems, such as BODIPY-anthracene dyads with piperazine substituents, DFT and TD-DFT have been used to predict absorption and emission spectra, which were then compared with experimental data. mdpi.com These studies often reveal that the absorption spectra are characterized by intense π → π* transitions. mdpi.com
The table below illustrates the kind of data that can be obtained from combined experimental and theoretical studies on the photophysical properties of fluorescent molecules.
Table 2: Illustrative Photophysical Data for a Fluorescent Compound
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (μs) |
|---|---|---|---|---|---|---|
| Dichloromethane | 507 | 516 | 344 | 0.33 | 0.56 | 710 |
This table is a composite of representative data from studies on fluorescent dyes and is for illustrative purposes. mdpi.comnih.govrsc.org
Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular charge transfer (ICT) is a process that can occur in molecules containing an electron-donating group linked to an electron-accepting group. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. This process can significantly influence the fluorescence properties of a molecule.
In donor-acceptor systems, the solvent polarity can play a crucial role in the ICT process. nih.gov In polar solvents, the ICT state can be stabilized, often resulting in a red-shifted and broad emission band, or even dual fluorescence from both the locally excited (LE) and ICT states. nih.gov
Theoretical studies can model the charge distribution in the ground and excited states to predict the likelihood and nature of ICT. nih.gov For instance, in some donor-acceptor dyads, it has been shown that a planar ICT (PICT) state can be formed, while in others, a twisted ICT (TICT) state is more favorable, which often leads to fluorescence quenching. nih.gov The study of substituent effects on the ICT and fluorescence of organometallic complexes has demonstrated that the fluorescence maximum and lifetimes are highly dependent on the different substituents. nih.gov Computational modeling helps to understand these relationships by calculating properties like the dipole moments of the LE and ICT states. nih.gov
Structure Activity Relationship Sar Studies of 4 2 Chlorobenzyl Piperidin 4 Ol and Its Analogues
Impact of Substituent Variations on Pharmacological Activity Profiles
The pharmacological activity of 4-(2-Chlorobenzyl)piperidin-4-ol derivatives can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications influence the compound's affinity, selectivity, and functional activity for its biological targets.
The substituent at the piperidine (B6355638) nitrogen (N1 position) plays a pivotal role in the interaction with the target receptor. Studies on related piperidine-based CCR5 antagonists have shown that this position is tolerant to a wide range of substituents, from simple alkyl chains to complex heterocyclic systems.
For instance, in a series of piperidine-4-carboxamide CCR5 inhibitors, the introduction of various substituted benzyl (B1604629) groups at the piperidine nitrogen led to compounds with potent inhibitory activity. The nature of the substituent on the benzyl ring, as well as the presence of other functionalities, fine-tunes the potency. nih.gov
In the context of pyrazolylpiperidine derivatives as CCR5 antagonists, the linkage of a pyrazole (B372694) moiety to the piperidine nitrogen was found to be a key determinant of activity. SAR studies revealed that an unsubstituted nitrogen atom in the pyrazole ring, positioned meta to the bond connecting to the piperidine, is optimal for potency. nih.gov
Furthermore, research on 1-substituted-4-methylbenzimidazole neuropeptide Y-1 (NPY-1) receptor antagonists highlighted the importance of a second basic substituent on the group attached to the piperidyl nitrogen, which led to a significant increase in receptor affinity. nih.gov
The following table summarizes the impact of various N1-substituents on the activity of piperidine derivatives from different studies.
| Core Scaffold | N1-Substituent | Observed Effect on Activity | Target | Reference |
| Piperidine-4-carboxamide | Substituted Benzyl | Potent inhibition | CCR5 | nih.gov |
| Piperidin-4-yl-pyrazole | Benzylpyrazole | Lipophilic and hydrophilic substituents on the phenyl of the benzyl group increase antiviral potency. | CCR5 | nih.gov |
| 4-Methylbenzimidazole-piperidine | Various basic substituents | Systematic increases in receptor affinity | NPY-1 | nih.gov |
| 4-Aminopiperidine (B84694) | Naphthalen-2-ylmethyl | High binding affinity | MCH-R1 | nih.gov |
The 2-chlorobenzyl group is a key feature of the parent compound. Halogenation and other substitutions on this benzyl moiety significantly affect the pharmacological profile. The position and nature of the halogen can influence binding affinity and selectivity.
In studies of piperidin-4-one oxime ethers, the introduction of a 2-chlorophenylmethyl group on the oxime nitrogen resulted in a compound with good antibacterial activity against Bacillus subtilis. nih.gov Another analog with a 2-bromophenylmethyl group showed potent antifungal activity. nih.gov This suggests that the ortho-halogen substitution on the benzyl ring is favorable for certain biological activities.
SAR studies on inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis showed that a 4-chlorophenyl analog had comparable potency to the lead compound, while a 4-fluorophenyl analog was less potent. nih.gov This indicates that the nature of the halogen at the para position is important. The same study also found that a 3-bromo derivative had similar potency to the 4-bromo analog, suggesting that meta-substitution is also well-tolerated. nih.gov
The table below illustrates the effect of substitutions on the benzyl/phenyl ring in related piperidine structures.
| Core Scaffold | Benzyl/Phenyl Substitution | Observed Effect on Activity | Target | Reference |
| Piperidin-4-one O-alkyloxime | 2-Chlorophenylmethyl | Good antibacterial activity | Bacillus subtilis | nih.gov |
| Piperidin-4-one O-alkyloxime | 2-Bromophenylmethyl | Potent antifungal activity | Aspergillus flavus | nih.gov |
| (4-Chlorophenyl)(3-hydroxyphenyl)methanone-piperidine | 4-Chlorophenyl | Potent MenA inhibition | M. tuberculosis MenA | nih.gov |
| (4-Fluorophenyl)(3-hydroxyphenyl)methanone-piperidine | 4-Fluorophenyl | Lower MenA inhibition | M. tuberculosis MenA | nih.gov |
| (3-Bromophenyl)(3-hydroxyphenyl)methanone-piperidine | 3-Bromophenyl | Potent MenA inhibition | M. tuberculosis MenA | nih.gov |
The piperidin-4-ol moiety is a critical component of the scaffold. The hydroxyl group at the C4 position can act as a hydrogen bond donor or acceptor, contributing to the binding of the molecule to its target.
In the development of CCR5 antagonists, a 4-hydroxypiperidine (B117109) derivative was identified as a potent hit from high-throughput screening and served as a starting point for further optimization. nih.gov The presence of the hydroxyl group was crucial for the initial activity.
Furthermore, replacing the hydroxyl group with other functionalities, such as an amino group, leads to different classes of compounds with distinct pharmacological profiles. For instance, 4-aminopiperidine derivatives have been successfully developed as potent CCR2 antagonists. nih.gov In some cases, the piperidine ring itself has been contracted to a pyrrolidine (B122466), which can lead to enhanced activity, as seen in a series of MCH-R1 antagonists where a 3-aminopyrrolidine (B1265635) derivative showed superior potency compared to its 4-aminopiperidine counterpart. nih.gov
The following table summarizes the effects of modifications on the piperidin-4-ol ring.
| Original Scaffold | Modification | Resulting Scaffold | Observed Effect | Target | Reference |
| 4-Hydroxypiperidine | - | - | Potent CCR5 antagonist | CCR5 | nih.gov |
| 4-Hydroxypiperidine | Replacement of -OH with -NH2 | 4-Aminopiperidine | Potent CCR2 antagonist | CCR2 | nih.gov |
| 4-Aminopiperidine | Ring contraction | 3-Aminopyrrolidine | Enhanced MCH-R1 antagonism | MCH-R1 | nih.gov |
Stereochemical Influence on the Biological Activity of Chiral Derivatives
Chirality can have a profound impact on the biological activity of piperidin-4-ol derivatives. The spatial arrangement of substituents around the chiral centers can dictate the binding orientation and affinity for the receptor.
In a series of 3,4-disubstituted piperidine analogues developed as mu-opioid receptor (MOR) agonists, the stereochemistry at the C3 and C4 positions was found to be critical for both binding affinity and selectivity. The (3R, 4S)-enantiomer of one compound was found to be a more potent and highly selective MOR agonist compared to its (3S, 4R)-enantiomer. nih.gov
Similarly, in the development of 1,3,4-trisubstituted pyrrolidine CCR5 antagonists, which are structurally related to piperidines, the stereochemistry of the pyrrolidine scaffold was a key determinant of activity. The (3S, 4S)-enantiomers were found to be the most potent, being approximately equipotent to the acyclic lead compound. researchgate.net
These findings underscore the importance of controlling the stereochemistry during the design and synthesis of new this compound analogues to achieve optimal pharmacological properties.
Establishment of Design Principles for Optimized Piperidin-4-ol Derivatives
Based on the extensive SAR studies of this compound and its analogues, several key design principles for developing optimized derivatives have been established:
N-Substitution is Key for Potency and Selectivity: The substituent on the piperidine nitrogen is a primary determinant of the compound's pharmacological profile. Large, often aromatic or heterocyclic, substituents are generally favored for high-affinity binding to chemokine receptors. The inclusion of additional basic centers in this substituent can further enhance affinity. nih.gov
Fine-Tuning through Benzyl Ring Substitution: The substitution pattern on the benzyl ring provides a means to modulate activity and pharmacokinetic properties. Halogenation, particularly at the ortho or para positions of the benzyl ring, can be beneficial for potency. nih.govnih.gov
The 4-Hydroxy Group as a Critical Anchor: The hydroxyl group at the C4 position of the piperidine ring is often a crucial interaction point with the receptor. Its replacement or modification can lead to a change in the target profile. nih.govnih.gov
Stereochemistry Dictates Efficacy: For chiral derivatives, the specific stereoconfiguration is critical for optimal receptor binding and functional activity. The synthesis of single enantiomers is often necessary to maximize potency and avoid potential off-target effects from the less active enantiomer. nih.govresearchgate.net
Scaffold Hopping for Novelty and Improved Properties: While the piperidin-4-ol core is a robust scaffold, exploring related heterocyclic systems like pyrrolidines can lead to compounds with improved potency and different pharmacological profiles. nih.gov
Comparison of SAR with Structurally Related Piperidine and Piperidin-4-ol Compounds
The SAR of this compound analogues shows both commonalities and differences when compared to other structurally related piperidine and piperidin-4-ol compounds targeting various receptors.
A common theme across many piperidine-based ligands is the importance of the N-substituent for determining potency and selectivity. For instance, in a series of piperidine-4-carboxamide CCR5 inhibitors, the N-benzyl group was a key element for activity, a feature shared with many other piperidine-based CNS agents and receptor antagonists. nih.gov
The influence of halogenation on the phenyl ring is also a recurring motif. In xanthene carboxamide-based CCR1 antagonists, the introduction of substituents on the xanthene ring, which can be considered a bioisostere of a substituted diphenylmethyl group, led to enhanced potency. nih.gov This is analogous to the effects observed with substitutions on the benzyl ring of this compound derivatives.
Exploration of Mechanistic Insights and Target Interactions of 4 2 Chlorobenzyl Piperidin 4 Ol Derivatives
Modulatory Effects on Enzyme Systems
Derivatives of the piperidine (B6355638) scaffold have been investigated for their ability to modulate the activity of various enzyme systems critical to physiological and pathological processes. These investigations have primarily focused on inhibition mechanisms related to cholinesterases and interactions with protein kinases involved in cell signaling.
Investigations into Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase)
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Several studies have demonstrated that piperidine and piperidinone derivatives can act as effective cholinesterase inhibitors.
A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and showed inhibitory activity against both AChE and butyrylcholinesterase (BuChE). researchgate.net Within this series, a derivative featuring chlorine substituents, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was identified as a dual inhibitor of both enzymes. researchgate.net Generally, the synthesized piperidinone derivatives were more potent against AChE than BuChE. researchgate.net
In a separate study, derivatives of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione were assessed for their anticholinesterase activity. nih.gov The piperazine (B1678402) ring in these molecules can be considered a bioisosteric replacement for the piperidine moiety. nih.gov Notably, the derivative with a chlorine atom on the ortho position of the benzyl (B1604629) ring (compound 4a) exhibited the highest potency in the series against AChE. nih.gov This suggests that the presence and position of an electron-withdrawing group like chlorine can significantly enhance inhibitory activity. nih.gov Further research into N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone also identified new potent AChE inhibitors. mdpi.com
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | AChE | 18.04 µM | researchgate.net |
| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 µM | researchgate.net |
| Compound 4a (ortho-chloro derivative of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione) | AChE | 0.91 ± 0.045 µM | nih.gov |
| Donepezil (Reference) | AChE | 0.14 ± 0.03 µM | nih.gov |
Interactions with Protein Kinase B (Akt) and Other Kinases
The interaction of piperidine derivatives extends to protein kinases, which are key regulators of cellular signal transduction pathways. While specific data on the direct interaction of 4-(2-Chlorobenzyl)piperidin-4-ol derivatives with Protein Kinase B (Akt) is limited in the reviewed literature, studies on related structures show engagement with other kinases.
One such example is the compound 4-(2-Hydroxybenzylamino)-N-(3-(4-fluorophenoxy)phenyl)piperidine-1-sulfonamide, which has been documented to interact with Mitogen-activated protein kinase 14 (MAPK14). drugbank.com MAPK14 is a member of the p38 MAPK family of serine/threonine kinases. drugbank.com These kinases are crucial components of signaling cascades that respond to extracellular stimuli like pro-inflammatory cytokines and physical stress, ultimately leading to the activation of transcription factors. drugbank.com The p38 MAPK pathway regulates gene expression at both transcriptional and post-transcriptional levels and is involved in a wide array of cellular responses. drugbank.com
Receptor Ligand Binding Studies
The structural framework of this compound suggests its potential to interact with various neurotransmitter and hormone receptors. Research has focused on its derivatives' affinity for serotonin (B10506) and melanocortin receptors.
Potential Interactions with Serotonin Receptors
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of proteins involved in numerous neurological processes. nih.gov Piperidine derivatives have been explored as ligands for these receptors. A comparative study of 4,4-diphenylpiperidine (B1608142) derivatives found that while their binding to serotonin receptors was relatively non-specific, certain silicon-containing analogues exhibited strong inhibitory properties on serotonin uptake. nih.gov
More specific interactions have been identified in other studies. A series of 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives featuring a piperidyl moiety showed binding affinity for 5-HT1A receptors with Ki values ranging from 8 to 259 nM. nih.gov Other research on 1,3,5-triazine (B166579) derivatives containing a piperazine group (structurally related to piperidine) identified ligands with high affinity for the 5-HT6 receptor and moderate affinity for the 5-HT2A receptor subtype. mdpi.com For instance, some derivatives showed affinity for the 5-HT2A receptor with Ki values below 500 nM. mdpi.com
| Compound Series | Target Receptor | Binding Affinity Range (Ki) | Reference |
|---|---|---|---|
| 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives | 5-HT1A | 8 - 259 nM | nih.gov |
| 1,3,5-Triazine derivative (Compound 6) | 5-HT2A | 248 nM | mdpi.com |
| 1,3,5-Triazine derivative (Compound 25) | 5-HT2A | 364 nM | mdpi.com |
| 1,3,5-Triazine derivative (Compound 15) | 5-HT2A | 489 nM | mdpi.com |
Agonist Activity at Melanocortin-4 Receptors (MC4R)
The melanocortin-4 receptor (MC4R) is a key target in the regulation of energy homeostasis and sexual function. Studies have successfully developed predictive models for the MC4R agonist activity of a large dataset comprising 56 analogues of 4-substituted piperidin-4-ol derivatives. nih.gov The development of these models, using techniques such as decision trees and random forests, indicates that the 4-substituted piperidin-4-ol scaffold is a viable backbone for designing potent MC4R agonists. nih.gov These models have shown a high prediction accuracy of up to 98%, highlighting their potential to guide the development of new therapeutic agents. nih.gov
Mechanistic Studies on Antiproliferative Effects in Cellular Models
Derivatives containing the piperidine or related heterocyclic cores have demonstrated significant antiproliferative activity in various cancer cell lines. Mechanistic studies have begun to unravel the pathways through which these compounds exert their cytotoxic effects.
Colon Tumor Cells
The antiproliferative effects of piperidine-related structures have been observed in human colon cancer cell lines. A novel curcumin (B1669340) analog, 4,4'-disulfonyldiarylidenyl piperidone, was shown to be cytotoxic against HCT-116 human colon cancer cells by inhibiting key cell survival and proliferation pathways. nih.gov
In another study, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were tested against several cancer cell lines, including HCT-116. nih.govnih.gov All tested compounds showed significant growth inhibitory activity, with 50% growth inhibition (GI₅₀) observed at micromolar concentrations. nih.govnih.gov For example, the compound with a 4-methylbenzoyl substitution exhibited a GI₅₀ of 4.50 µM in HCT-116 cells. nih.gov Furthermore, 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs, which are structurally related to piperidines, were found to be potent antiproliferative agents against the WiDr colon cancer cell line, with one compound inducing a G2/M phase cell cycle arrest. bldpharm.com
| Compound (1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivative) | Growth Inhibition (GI₅₀) | Reference |
|---|---|---|
| 4-methylbenzoyl derivative | 4.50 µM | nih.gov |
| 4-methoxybenzoyl derivative | 5.34 µM | nih.gov |
| 4-chlorobenzoyl derivative | 5.70 µM | nih.gov |
| benzoyl derivative | 6.01 µM | nih.gov |
Leukemia Cells
The cytotoxic potential of these compounds has also been extended to leukemia cell models. A pyrano-pyridine derivative containing a 4-chlorobenzylidene group, specifically 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydro-6-phenethyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile (4-CP.P), was identified as a potent cytotoxic agent against K562 leukemia cells, with an IC₅₀ value of 20 μM. researchgate.net
Mechanistic investigations revealed that the compound induces apoptosis, which was confirmed by gel electrophoresis, fluorescence microscopy, and flow cytometry. researchgate.net The flow cytometry analysis showed that the compound causes a sub-G1 cell cycle arrest in K562 cells. researchgate.net Furthermore, the antiproliferative action of 4-CP.P is linked to the induction of significant oxidative stress. This is evidenced by a marked increase in cellular reactive oxygen species (ROS) production, lipid peroxidation, and protein oxidation, suggesting that the accumulation of free radicals contributes to its apoptotic effect. researchgate.net
Unraveling Antimicrobial Mechanisms (Antibacterial and Antifungal Activities)
The antimicrobial potential of piperidine derivatives is a significant area of research. While direct studies on this compound are not extensively documented, the mechanisms of structurally related compounds provide a strong basis for understanding their potential antibacterial and antifungal actions.
Antibacterial Activity:
The antibacterial efficacy of piperidine-containing compounds is often attributed to their ability to interfere with essential bacterial processes. For instance, certain piperidine derivatives have been shown to disrupt bacterial cell membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death. The hydrophobic nature of the benzyl group and the polar piperidinol moiety in this compound derivatives could facilitate their interaction with and insertion into the bacterial cell membrane.
Furthermore, some piperidine derivatives act by inhibiting crucial bacterial enzymes. For example, studies on quinoline-piperazine hybrids suggest that they can target enzymes like DNA gyrase and tyrosyl-tRNA synthetase, which are vital for DNA replication and protein synthesis, respectively. mdpi.com The piperidine ring is a key pharmacophore that can be found in various antibacterial agents. nih.gov The introduction of a 2-chlorobenzyl group at the 4-position of the piperidine ring could modulate the binding affinity of these derivatives to such enzymatic targets. The substitution pattern on the aromatic ring can significantly influence the antibacterial potency.
Research into 4-chloro-2-mercaptobenzenesulfonamide derivatives has demonstrated activity against Gram-positive bacteria. nih.gov Similarly, other heterocyclic compounds incorporating a piperidine ring have shown promise. For example, certain 3,4-dihydroquinoxalin-2(1H)-one derivatives exhibit moderate to good antibacterial activity. derpharmachemica.com
Antifungal Activity:
The antifungal mechanisms of piperidine derivatives are also multifaceted. One of the primary modes of action is the disruption of the fungal cell membrane. The compound 4-chlorobenzyl p-coumarate, for instance, has been shown to exert strong fungicidal effects, likely by targeting the plasma membrane and altering fungal micromorphology. nih.gov This suggests that the chlorobenzyl moiety is a key contributor to antifungal activity.
Another potential mechanism involves the inhibition of enzymes essential for fungal survival. For example, piperidine-4-carbohydrazide (B1297472) derivatives have been found to inhibit succinate (B1194679) dehydrogenase (SDH), an enzyme crucial for fungal respiration. nih.gov Molecular docking studies have indicated that these compounds can fit into the active site of SDH. nih.gov
The structural features of this compound derivatives, particularly the chlorobenzyl group, are present in other compounds with known antifungal properties. Studies on 7-chloroquinolin-4-yl arylhydrazone derivatives have reported antifungal activity against various Candida and Rhodotorula species. researchgate.net
Investigation of Antioxidant Pathways (e.g., via Keap1-Nrf2 Pathway)
Oxidative stress is implicated in a multitude of pathological conditions. The Keap1-Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net This pathway regulates the expression of numerous antioxidant and cytoprotective genes. nih.gov
While direct evidence for the interaction of this compound derivatives with the Keap1-Nrf2 pathway is limited, the antioxidant potential of structurally similar compounds has been explored. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. nih.gov Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes. nih.gov
Natural compounds and synthetic derivatives containing phenolic and other electron-rich moieties have been shown to activate this pathway. mdpi.com For instance, a novel hybrid peptide demonstrated its antioxidant activity by modulating the Keap1-Nrf2-ARE signaling pathway, leading to an increase in the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). mdpi.com The presence of the piperidin-4-ol structure, which can be part of a larger molecule with antioxidant properties, suggests that derivatives of this compound could potentially modulate this pathway. The investigation of such compounds often involves assessing their ability to reduce reactive oxygen species (ROS) and enhance the expression of Nrf2-regulated genes. researchgate.net
Elucidation of Anticonvulsant Mechanisms of Action
The piperidine scaffold is a common feature in many central nervous system (CNS) active compounds, including anticonvulsants. The pyrrolidine-2,5-dione ring, structurally related to the piperidine core, is a known pharmacophore for anticonvulsant activity, often by blocking T-type calcium channels. nih.gov
The mechanisms of action for anticonvulsant piperidine derivatives are diverse. One established mechanism is the modulation of neurotransmitter systems. For instance, some compounds act as inhibitors of gamma-aminobutyric acid (GABA) reuptake by targeting the GABA transporter type 1 (GAT-1), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. nih.gov
Another potential mechanism is the blockade of ion channels. The maximal electroshock (MES) seizure model is often used to identify compounds that can block voltage-gated sodium channels. Studies on 4-methoxy- and 4-chlorobenzanilide (B1594193) derivatives have shown anticonvulsant activity in the MES test, suggesting an interaction with these channels. nih.gov The presence of a chlorobenzyl group in this compound derivatives could influence their interaction with such ion channels.
The anticonvulsant profile of new chemical entities is often evaluated in initial screening tests like the MES and psychomotor seizure (6 Hz) tests. nih.gov
In Silico Approaches to Predict and Understand Biological Pathways
In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are invaluable tools for elucidating the potential biological activities and mechanisms of new compounds.
Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule to its macromolecular target. For instance, in silico studies have been employed to understand the interaction of piperidine derivatives with various enzymes. Molecular docking of piperidine-derived thiosemicarbazones with dihydrofolate reductase (DHFR) has helped to elucidate their inhibitory potential. nih.gov Similarly, docking studies of piperidine-4-carbohydrazide derivatives with succinate dehydrogenase (SDH) have revealed key interactions within the enzyme's active site. nih.gov For this compound derivatives, docking studies could predict their binding affinity to targets such as bacterial enzymes, fungal proteins, or CNS receptors, thereby guiding further experimental studies.
ADMET Prediction: Predicting the pharmacokinetic and toxicological properties of a compound is crucial in drug discovery. In silico ADMET profiling can provide insights into a compound's drug-likeness, oral bioavailability, and potential toxicity. nih.gov For example, in silico evaluations of novel quinoline-piperazine hybrids highlighted favorable ADMET and drug-likeness properties before their synthesis and biological testing. mdpi.com Such predictions for this compound derivatives would be essential to assess their potential as therapeutic agents.
The integration of in vitro assays with in silico analyses provides a comprehensive approach to understanding the biological potential of new chemical entities. nih.gov
Advanced Applications and Future Research Directions for 4 2 Chlorobenzyl Piperidin 4 Ol
Utilization as Chemical Probes for Biological Pathway Elucidation
The structure of 4-(2-Chlorobenzyl)piperidin-4-ol is well-suited for its development as a chemical probe to investigate complex biological pathways. Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study its function in cellular or organismal contexts. The piperidin-4-ol core can be systematically modified to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels.
These modified versions of this compound could be used to:
Identify and validate drug targets: By observing which proteins the probe binds to within a cell lysate, researchers can identify novel biological targets.
Visualize target engagement: Fluorescently-tagged probes allow for the visualization of the compound's distribution within cells and its binding to the target protein in real-time using advanced microscopy techniques.
Elucidate mechanism of action: Probes can help to understand the downstream effects of target modulation, mapping out the signaling cascades and biological pathways involved.
For example, a similar scaffold, 5-(piperidin-4-yl)-3-hydroxypyrazole, has been successfully used as a novel scaffold to probe the orthosteric binding site of the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov This demonstrates the utility of the piperidine (B6355638) core in designing specific probes for complex biological targets. nih.gov
Potential as a Scaffold for Rational Drug Design and Development in Specific Therapeutic Areas
The piperidine ring is a prevalent and crucial scaffold in modern drug discovery, found in numerous approved pharmaceuticals. thieme-connect.comnih.gov Its three-dimensional structure can be precisely modified to optimize interactions with biological targets, enhancing potency and selectivity. thieme-connect.com The this compound structure, in particular, serves as a promising starting point for rational drug design across several therapeutic areas.
Key potential areas include:
Neurodegenerative Diseases: The benzylpiperidine moiety is a key feature in compounds developed for Alzheimer's disease. nih.govacs.org Specifically, a hybrid molecule incorporating a (1-(2-chlorobenzyl)piperidin-4-yl)methyl)acrylamide fragment demonstrated potent neuroprotective effects and the ability to cross the blood-brain barrier, suggesting its utility in targeting Alzheimer's disease. mdpi.com The 2-chloro substitution on the benzyl (B1604629) ring can influence binding affinity with targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's pathology. nih.gov
Oncology: Piperidine derivatives have been investigated as potent anti-cancer agents. Research has shown that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells by modulating key proteins like p53 and p21. nih.gov Furthermore, related structures have been designed as anti-tubulin agents that disrupt microtubule formation, a validated anti-cancer strategy. nih.gov
Infectious Diseases: Piperidinol analogues have shown promising activity against Mycobacterium tuberculosis. nih.gov The 4-piperidinol scaffold is considered a biologically useful framework for developing new antibacterial agents. nih.govbiomedpharmajournal.org
Metabolic Disorders: The piperidine scaffold is present in G-protein-coupled receptor 119 (GPR119) agonists, which are being explored as treatments for type 2 diabetes due to their ability to stimulate glucose-dependent insulin (B600854) release. nih.gov
| Therapeutic Area | Potential Biological Target | Rationale / Supporting Evidence |
|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's) | Cholinesterases (AChE, BChE) | Benzylpiperidine derivatives show inhibitory activity against cholinesterases. nih.gov A closely related hybrid showed neuroprotective effects. mdpi.com |
| Oncology | Cell Cycle Proteins (e.g., p53, p21), Tubulin | Piperidine derivatives have been shown to induce cell cycle arrest and inhibit tubulin polymerization. nih.govnih.gov |
| Infectious Diseases (e.g., Tuberculosis) | Bacterial Cell Wall Synthesis Enzymes | Piperidinol analogs exhibit anti-tuberculosis activity. nih.gov |
| Metabolic Disorders (e.g., Type 2 Diabetes) | G-protein-coupled receptor 119 (GPR119) | Piperidine-containing compounds act as GPR119 agonists, promoting insulin secretion. nih.gov |
Integration of Multi-Omics Data in Understanding Compound-Biological System Interactions
To fully comprehend the biological impact of this compound, future research should integrate multi-omics approaches. These technologies—including genomics, proteomics, and metabolomics—provide a holistic view of the molecular changes a compound induces within a biological system.
By treating relevant cell models (e.g., neuronal cells for neurodegenerative disease studies) with the compound and analyzing the subsequent changes in genes, proteins, and metabolites, researchers can:
Uncover Novel Mechanisms: Identify unexpected off-target effects or novel mechanisms of action that would be missed by traditional single-target assays.
Discover Biomarkers: Find biomarkers that indicate a response to the compound, which is crucial for later clinical development and patient stratification.
Build Predictive Models: Use the comprehensive dataset to build computational models that predict the compound's efficacy and potential toxicity before advancing to more complex and costly in vivo studies.
Emerging Methodologies for High-Throughput Screening and Lead Optimization Based on Piperidin-4-ol Scaffolds
The piperidin-4-ol scaffold is an excellent starting point for generating large chemical libraries for high-throughput screening (HTS). thieme-connect.com HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. nih.gov
Emerging methodologies applicable to this scaffold include:
Parallel Synthesis: The structure of this compound allows for parallel synthesis, where a central core is reacted with a diverse set of building blocks to quickly generate a library of related analogs. nih.gov This is essential for establishing structure-activity relationships (SAR).
Biocatalytic Oxidation: A novel two-stage process uses enzymes for selective C-H oxidation on the piperidine ring, followed by cross-coupling. news-medical.net This streamlined approach can create complex, three-dimensional molecules from simple piperidine precursors, accelerating the discovery of potent and selective drug candidates. news-medical.net
High-Content Screening (HCS): This method combines HTS with automated microscopy and image analysis to assess a compound's effect on multiple cellular parameters simultaneously, providing richer data from primary screens. thieme-connect.com
These advanced synthetic and screening methods can drastically reduce the time and cost associated with moving from a starting scaffold like this compound to a viable lead compound. news-medical.net
Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation
While the piperidine scaffold is well-established, many of its potential biological targets remain unexplored. Based on its structure, this compound and its derivatives could be investigated against several novel or underexplored targets.
| Potential Target Class | Specific Target Example | Therapeutic Relevance | Mechanistic Hypothesis |
|---|---|---|---|
| Enzymes | Monoacylglycerol Lipase (MAGL) | Neurological Disorders, Pain | The benzylpiperidine structure is similar to known MAGL inhibitors. unisi.it Inhibition would modulate the endocannabinoid system. |
| Enzymes | Catechol-O-Methyltransferase (COMT) | Parkinson's Disease, Cognitive Disorders | Nitrogen-based heterocycles, including piperidines, are known to act as COMT inhibitors, affecting dopamine (B1211576) metabolism. nih.gov |
| Ion Channels | Voltage-gated Sodium/Calcium Channels | Epilepsy, Neuropathic Pain | The piperidine moiety is a common feature in ion channel modulators. The 2-chlorobenzyl group could confer specific interactions. |
| GPCRs | Sigma Receptors (σ1, σ2) | Neuropsychiatric Disorders, Cancer | The 4-substituted piperidine scaffold is a classic pharmacophore for sigma receptor ligands. |
Further investigation could focus on whether the 2-chloro substitution, as opposed to the more commonly studied 4-chloro substitution, provides a unique binding profile or selectivity for a particular target isoform, offering a new avenue for therapeutic intervention.
Challenges and Opportunities in the Translational Research of Piperidin-4-ol Derivatives
Translational research aims to bridge the gap between basic laboratory discoveries and clinical applications ("bench to bedside"). nih.gov While derivatives of this compound hold promise, they face several translational challenges.
Challenges:
In Vitro vs. In Vivo Discrepancy: Compounds that show high potency in isolated enzyme or cell-based assays often fail in animal models due to poor pharmacokinetics (absorption, distribution, metabolism, excretion) or unforeseen toxicity. nih.gov
Predictive Power of Animal Models: For complex conditions like neurodegenerative diseases, animal models may not accurately replicate the human disease, leading to failures in clinical trials despite promising preclinical data. nih.gov
Scalability and Cost of Synthesis: The methods used to synthesize small amounts of a compound for initial testing may not be suitable for the large-scale, cost-effective production required for clinical trials. news-medical.net
Opportunities:
Advanced In Vitro Models: The use of more sophisticated models, such as organ-on-a-chip technology or 3D cell cultures, can better mimic human physiology and improve the prediction of a compound's efficacy and toxicity. nih.gov
Pharmacokinetic Profiling: Introducing chiral centers or other modifications to the piperidine scaffold can significantly improve a compound's pharmacokinetic properties and reduce off-target toxicity. thieme-connect.comthieme-connect.com
Modular Synthesis Strategies: New, modular synthesis techniques that simplify the construction of complex piperidines can facilitate the rapid generation of analogs with optimized properties for clinical development. news-medical.net
Successfully navigating these challenges will be critical to realizing the therapeutic potential of this compound and its derivatives as future medicines.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Chlorobenzyl)piperidin-4-ol, and how do reaction conditions influence yield?
Methodological Answer:
-
Synthetic Pathways: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzyl chloride with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound.
-
Condition Optimization:
- Catalysts: Palladium or copper catalysts improve regioselectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove byproducts .
-
Yield Data:
Condition Catalyst Solvent Yield (%) Room temperature None Ethanol 45 80°C Pd/C DMF 78
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
Methodological Answer:
- Scaffold Modifications: Introduce substituents at the piperidine nitrogen or chlorobenzyl group to assess electronic/steric effects. For example, replacing the chlorine atom with fluorine alters lipophilicity .
- Analytical Tools: Use NMR (¹H/¹³C) and X-ray crystallography to confirm structural integrity. Computational methods (e.g., DFT) predict electronic properties .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported pharmacological data for this compound derivatives?
Methodological Answer:
-
Factorial Design: Apply a 2^k factorial design to isolate variables (e.g., dosage, incubation time) causing discrepancies. For instance, conflicting IC₅₀ values in enzyme assays may arise from differences in buffer pH or temperature .
-
Case Example: A study comparing inhibition of CYP3A4 showed:
pH Temperature (°C) IC₅₀ (µM) 7.4 37 12.3 6.8 25 28.7 Conclusion: pH and temperature significantly affect binding affinity .
Q. How can AI-driven molecular dynamics simulations improve understanding of the compound’s receptor interactions?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in synthesizing enantiomerically pure this compound?
Methodological Answer:
-
Chiral Resolution: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
-
Process Control: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
-
Data:
Batch Purity (%) Enantiomeric Excess (%) 1 95 88 2 97 92
Methodological Considerations
- Data Contradictions: Address inconsistencies by standardizing assay protocols (e.g., uniform cell lines for cytotoxicity studies) and reporting negative results .
- Epistemological Frameworks: Align experimental goals with ontological assumptions (e.g., whether the compound’s activity is receptor-specific or pleiotropic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
